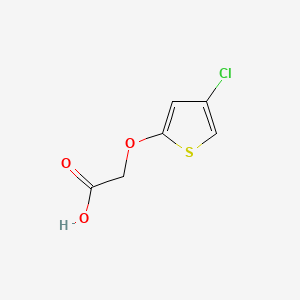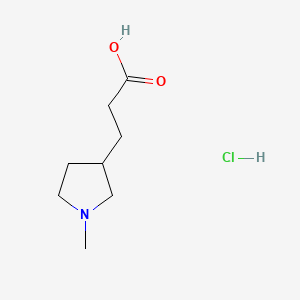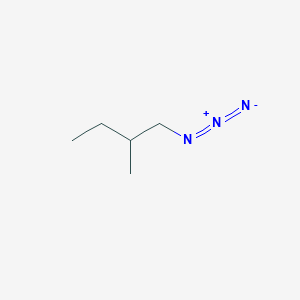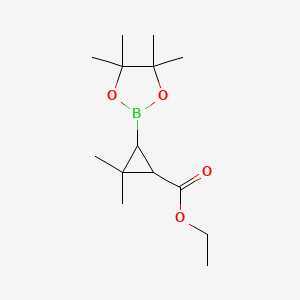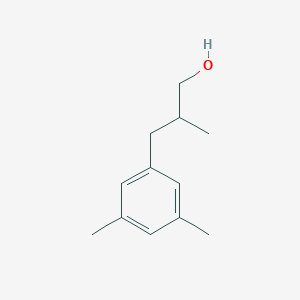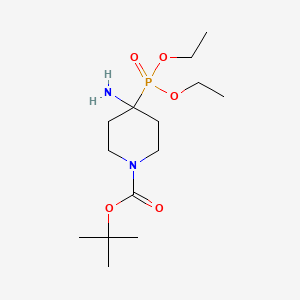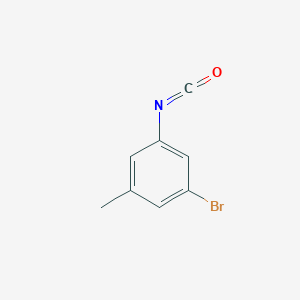
1-Bromo-3-isocyanato-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-isocyanato-5-methylbenzene is an aromatic compound with the molecular formula C8H6BrNO It features a benzene ring substituted with a bromine atom, an isocyanate group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-isocyanato-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically begins with the bromination of 3-methylbenzene (m-xylene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 1-bromo-3-methylbenzene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like bromine and phosgene.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-isocyanato-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction Reactions: The methyl group can undergo oxidation to form carboxylic acids or reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Substituted derivatives with various functional groups.
- Urethanes and ureas from addition reactions.
- Carboxylic acids or alkanes from oxidation or reduction reactions.
Scientific Research Applications
1-Bromo-3-isocyanato-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-bromo-3-isocyanato-5-methylbenzene involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles to form stable adducts. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
1-Bromo-3-methylbenzene: Lacks the isocyanate group, making it less reactive towards nucleophiles.
1-Isocyanato-3-methylbenzene: Lacks the bromine atom, limiting its use in substitution reactions.
1-Bromo-2-isocyanato-4-methylbenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-Bromo-3-isocyanato-5-methylbenzene is unique due to the presence of both bromine and isocyanate groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
91456-36-9 |
|---|---|
Molecular Formula |
C8H6BrNO |
Molecular Weight |
212.04 g/mol |
IUPAC Name |
1-bromo-3-isocyanato-5-methylbenzene |
InChI |
InChI=1S/C8H6BrNO/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3 |
InChI Key |
PPIJHBFOUYQRLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate](/img/structure/B13578422.png)
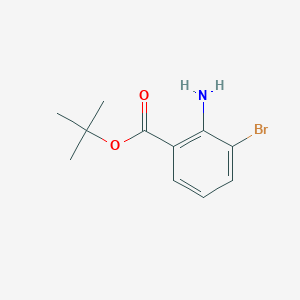
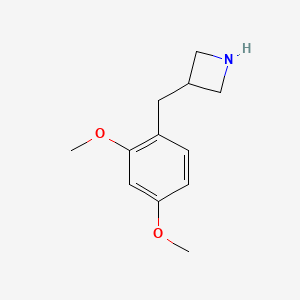
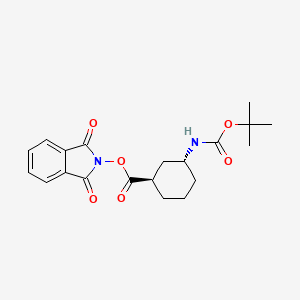
![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)
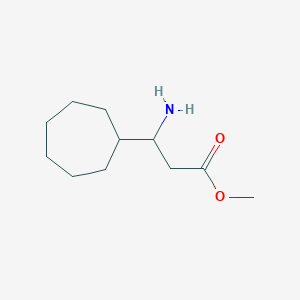
![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
amine](/img/structure/B13578477.png)
